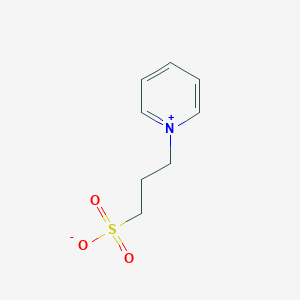
α-羟基他莫昔芬
描述
Synthesis Analysis
Alpha-Hydroxytamoxifen is produced through the metabolic activation of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6. This process is critical for tamoxifen's therapeutic action, as the metabolites have a higher binding affinity for estrogen receptors compared to tamoxifen itself. However, genetic polymorphisms in the CYP2D6 enzyme can significantly affect the levels of active metabolites, leading to variations in treatment outcomes among patients.
Molecular Structure Analysis
The molecular structure of alpha-Hydroxytamoxifen shares a core similarity with tamoxifen, featuring an ethylamine side chain that is crucial for its activity. The hydroxylation at the alpha position enhances its affinity for estrogen receptors, making it a potent antagonist in estrogen receptor-positive breast cancer cells. This structural modification is essential for its role in inhibiting the proliferation of breast cancer cells.
Chemical Reactions and Properties
Alpha-Hydroxytamoxifen acts primarily by binding to estrogen receptors, preventing estrogen from exerting its proliferative effects on breast cancer cells. It has been observed to have both genotoxic and nongenotoxic mechanisms of action in hepatocytes, including DNA adduct formation and induction of aneuploidy, highlighting its complex interaction with cellular components beyond estrogen receptor antagonism.
Physical Properties Analysis
As a metabolite of tamoxifen, alpha-Hydroxytamoxifen possesses similar physical properties, including solubility in organic solvents and stability under physiological conditions. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are influenced by its metabolism through the liver and its interaction with various enzymes and transporters.
Chemical Properties Analysis
The chemical behavior of alpha-Hydroxytamoxifen, including its reactivity and interactions with biomolecules, is central to its therapeutic effect and side effects. Its ability to form stable complexes with estrogen receptors is a key feature of its mode of action. However, its metabolic activation to reactive intermediates also underscores the potential for genotoxic effects, as evidenced by DNA adduct formation in liver cells.
- Wogan (1997) discusses the toxicological profile of tamoxifen and its metabolites, including alpha-Hydroxytamoxifen.
- Shagufta and Ahmad (2018) review the therapeutic potential of tamoxifen derivatives, highlighting the significance of its metabolites in enhancing the drug's efficacy.
- Vries Schultink et al. (2015) explore the effects of pharmacogenetics on tamoxifen's pharmacokinetics and pharmacodynamics, emphasizing the role of metabolites like alpha-Hydroxytamoxifen.
科学研究应用
他莫昔芬的基因毒性代谢产物
α-羟基他莫昔芬是他莫昔芬的基因毒性代谢产物,他莫昔芬是一种广泛用于治疗乳腺癌的药物 . 它在大鼠肝脏中形成,可以在体外(肝微粒体孵育)和体内(胆管插管动物)中被识别和定量 . 这项研究首次表明α-羟基他莫昔芬可以在大鼠肝脏中发生葡萄糖醛酸化 .
在解毒中的作用
虽然α-羟基他莫昔芬的磺化会导致亲电子基因毒性中间体的产生,但葡萄糖醛酸化可能代表着一种解毒α-羟基他莫昔芬的方法 . 这种解毒过程可能减少该化合物的有害影响。
他莫昔芬治疗的药理基因组学
α-羟基他莫昔芬在 他莫昔芬治疗的药理基因组学中起着重要作用 . 他莫昔芬需要通过细胞色素P450 (CYP) 酶的酶促活化才能形成活性代谢产物4-羟基他莫昔芬和恩多昔芬 . 多态性CYP2D6是这种生物转化的关键酶 .
对活性他莫昔芬代谢产物血浆浓度的影响
CYP2D6基因变异和CYP2D6抑制剂的药物相互作用影响活性他莫昔芬代谢产物血浆浓度以及他莫昔芬治疗患者的治疗结果 . 非功能性 (代谢不良者) 和严重受损 (中间代谢者) CYP2D6等位基因与更高的复发率相关 .
个性化医疗的潜力
作用机制
Target of Action
Alpha-Hydroxytamoxifen, a metabolite of Tamoxifen, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
Alpha-Hydroxytamoxifen binds to the estrogen receptors, inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It’s also found to act as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .
Biochemical Pathways
Alpha-Hydroxytamoxifen affects several biochemical pathways. It’s formed through the enzymatic product of CYP2D6 . The hydroxylated metabolites of tamoxifen have a high binding affinity for the ER . It’s also found that alpha-hydroxytamoxifen can be glucuronylated in rat liver .
Pharmacokinetics
Tamoxifen, the prodrug of alpha-Hydroxytamoxifen, is extensively metabolized by cytochrome P450 enzymes . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites and the outcomes of tamoxifen-treated patients .
Result of Action
The molecular and cellular effects of alpha-Hydroxytamoxifen’s action include decreased contraction amplitude, slowed relaxation, and decreased Ca2+ transient amplitude in isolated rat cardiac myocyte . It’s also found that alpha-Hydroxytamoxifen reacts directly, if slowly, with isolated DNA .
Action Environment
The action, efficacy, and stability of alpha-Hydroxytamoxifen can be influenced by various environmental factors. For instance, women with genetically impaired cytochrome P450 2D6 have reduced production of endoxifen, a metabolite of tamoxifen, and a higher risk of breast cancer recurrence . Moreover, strong CYP2D6 inhibitors such as the selective serotonin reuptake inhibitors paroxetine and fluoxetine, which are used to treat hot flashes, should be avoided because they severely impair formation of the active metabolites .
安全和危害
未来方向
The pharmacogenomics of drug-metabolizing enzymes involved in the biotransformation of tamoxifen has become a major area of interest, owing to its potential to predict a breast cancer patient’s treatment outcome before the initiation of treatment . Furthermore, tamoxifen is being assayed in repurposing strategies against a number of microbial infections .
属性
IUPAC Name |
(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHFBQJMFWCHGH-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315817 | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97151-02-5 | |
| Record name | α-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-Hydroxytamoxifen exert its effects within cells?
A1: Alpha-OHTAM itself binds weakly to DNA. Its primary mechanism of action involves further metabolic activation, mainly through sulfation by sulfotransferases, particularly hydroxysteroid sulfotransferase a (HSTa). [, ] This reaction generates a highly reactive sulfate ester that readily forms covalent bonds with DNA, primarily at the N2 position of guanine. [, , , , ] These DNA adducts can disrupt DNA replication and repair mechanisms, potentially leading to mutations and contributing to the development of cancer. [, , , , ]
Q2: Does alpha-Hydroxytamoxifen form DNA adducts in all tissues equally?
A2: Research indicates a strong organ specificity for alpha-OHTAM-induced DNA adduct formation. While significant adduct levels are observed in rat liver, minimal to no adducts are detected in other tissues, including the uterus, stomach, kidney, spleen, and colon. [, ] This specificity likely arises from the predominant localization of HSTa, the enzyme responsible for activating alpha-OHTAM, to the liver. []
Q3: How does the activity of alpha-Hydroxytamoxifen differ between species?
A3: Significant species differences exist in the metabolic activation and detoxification of alpha-OHTAM. Notably, human liver microsomes exhibit lower rates of alpha-hydroxylation and O-sulfonation compared to rats, coupled with a significantly higher rate of O-glucuronidation. [] This enhanced detoxification capacity in humans potentially explains the lower risk of liver cancer associated with tamoxifen in humans compared to rats. [, , ]
Q4: What is the molecular formula and weight of alpha-Hydroxytamoxifen?
A4: Alpha-Hydroxytamoxifen (alpha-OHTAM) has the molecular formula C26H29NO2 and a molecular weight of 387.52 g/mol.
Q5: Is there spectroscopic data available for alpha-Hydroxytamoxifen?
A5: Yes, various studies have employed spectroscopic techniques to characterize alpha-OHTAM and its DNA adducts. These techniques include mass spectrometry (MS), proton magnetic resonance spectroscopy (1H-NMR), and ultraviolet (UV) spectroscopy. [, , , ] These methods provide valuable information on the structure, reactivity, and interactions of alpha-OHTAM with DNA.
Q6: How do structural modifications of tamoxifen affect its metabolic activation to alpha-Hydroxytamoxifen?
A6: Studies on tamoxifen analogs have revealed that modifications to the ethyl side chain can significantly alter their metabolic activation. For instance, replacing the ethyl group with a bromine atom (bromotamoxifen) or a methyl group (C-desmethylenetamoxifen) resulted in either no detectable DNA damage or significantly reduced adduct levels compared to tamoxifen. [] These findings underscore the importance of the ethyl side chain in the metabolic activation of tamoxifen to alpha-OHTAM.
Q7: Do the geometric isomers of alpha-Hydroxytamoxifen exhibit different levels of DNA adduct formation?
A7: Yes, the trans isomers of alpha-OHTAM and its precursor, alpha-hydroxy-N-desmethyltamoxifen, have been shown to form significantly more DNA adducts than their corresponding cis isomers in rat liver cells. [, , ] This stereoselectivity suggests that the R-isomer of alpha-OHTAM more readily undergoes sulfate conjugation, leading to the formation of the reactive carbocation that attacks DNA. []
Q8: What are the major metabolic pathways of tamoxifen that lead to the formation of alpha-Hydroxytamoxifen?
A8: Alpha-OHTAM is generated from tamoxifen primarily through a two-step metabolic process. First, tamoxifen undergoes alpha-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans. [] Subsequently, alpha-OHTAM is further metabolized through either O-sulfonation or O-glucuronidation pathways. [, ] O-sulfonation generates the reactive species that forms DNA adducts, while O-glucuronidation leads to detoxification. [, ]
Q9: How do the rates of alpha-Hydroxytamoxifen metabolism differ between species?
A9: The balance between activation and detoxification pathways for alpha-OHTAM differs significantly between species. Human liver microsomes exhibit significantly lower rates of alpha-hydroxylation and O-sulfonation compared to rats. [] Conversely, the rate of O-glucuronidation, a detoxification pathway, is significantly higher in humans. [] These metabolic differences contribute to the lower risk of tamoxifen-induced liver cancer in humans compared to rats. [, , ]
Q10: What are the primary safety concerns associated with alpha-Hydroxytamoxifen?
A10: The primary safety concern with alpha-OHTAM stems from its genotoxic potential. The formation of DNA adducts, primarily in the liver, raises concerns about its potential to initiate tumor development. [, , , , ] While tamoxifen is a known hepatocarcinogen in rats, its association with liver cancer in humans remains unclear. [, ] Nonetheless, understanding the mechanisms of alpha-OHTAM activation and detoxification is crucial for evaluating the long-term risks associated with tamoxifen therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





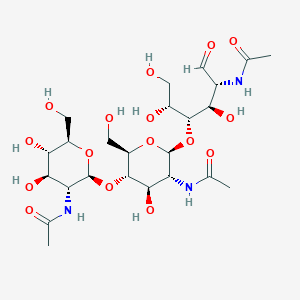

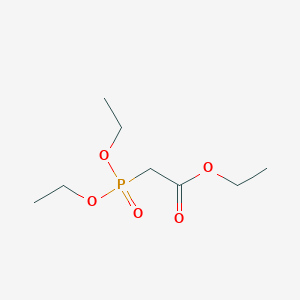

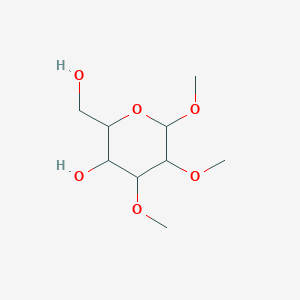
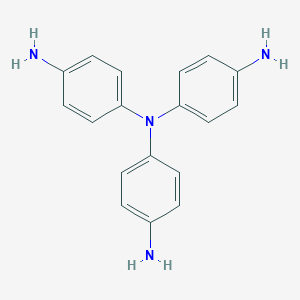
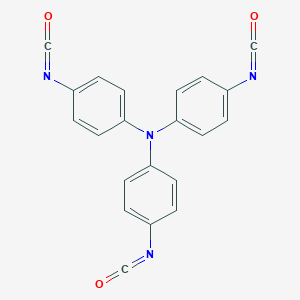
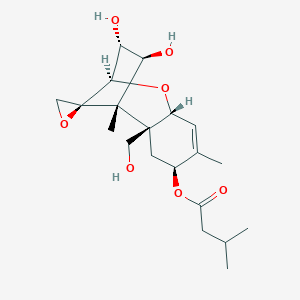
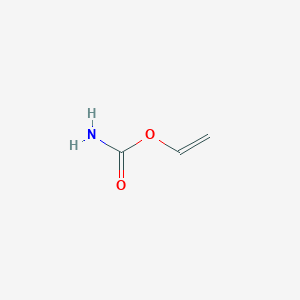

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
